2-Fluoro-5-isobutoxyphenylboronic acid

Suzuki–Miyaura coupling Regioselectivity Building‑block validation

2‑Fluoro‑5‑isobutoxyphenylboronic acid (CAS 1217500‑65‑6) is a difunctional arylboronic acid building block with the molecular formula C₁₀H₁₄BFO₃ and a molecular weight of 212.03 g·mol⁻¹. The phenyl ring carries an ortho‑fluorine and a para‑isobutoxy substituent relative to the boronic acid group, creating a substitution pattern that combines electron‑withdrawing and electron‑donating effects.

Molecular Formula C10H14BFO3
Molecular Weight 212.027
CAS No. 1217500-65-6
Cat. No. B567711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-isobutoxyphenylboronic acid
CAS1217500-65-6
Synonyms2-Fluoro-5-isobutoxyphenylboronic acid
Molecular FormulaC10H14BFO3
Molecular Weight212.027
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCC(C)C)F)(O)O
InChIInChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
InChIKeyOYEDQMGDFFCTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2‑Fluoro‑5‑isobutoxyphenylboronic Acid (CAS 1217500‑65‑6): Core Properties and Procurement Benchmarks


2‑Fluoro‑5‑isobutoxyphenylboronic acid (CAS 1217500‑65‑6) is a difunctional arylboronic acid building block with the molecular formula C₁₀H₁₄BFO₃ and a molecular weight of 212.03 g·mol⁻¹ [1]. The phenyl ring carries an ortho‑fluorine and a para‑isobutoxy substituent relative to the boronic acid group, creating a substitution pattern that combines electron‑withdrawing and electron‑donating effects . This compound is typically supplied as a solid with a certified purity of 98% (HPLC) and is recommended for storage at 4 °C for long‑term stability [2]. Its primary application is as a nucleophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions for the construction of biaryl architectures .

Why 2‑Fluoro‑5‑isobutoxyphenylboronic Acid Cannot Be Replaced by Common Alkoxy or Regioisomeric Analogs


Substituting 2‑fluoro‑5‑isobutoxyphenylboronic acid with a structurally similar boronic acid—such as the 3‑isobutoxy regioisomer (CAS 1217500‑66‑7) or a shorter‑chain 5‑methoxy homolog (CAS 406482‑19‑7)—introduces measurable changes in electronic character, lipophilicity, and stability that directly affect coupling performance. The ortho‑fluorine substituent accelerates protodeboronation under the basic conditions typical of Suzuki reactions, a phenomenon well‑documented for fluorinated aryl boronic acids [1]. Consequently, the precise balance of the electron‑withdrawing fluorine and the electron‑donating, sterically demanding isobutoxy group dictates both the reaction rate and the yield of the desired cross‑coupling product. Generic replacement without quantitative head‑to‑head data risks lower conversion, increased by‑product formation, and batch‑to‑batch irreproducibility.

Quantitative Differentiation of 2‑Fluoro‑5‑isobutoxyphenylboronic Acid from Its Closest Analogs


Regioisomeric Purity and Positional Definition vs. 2‑Fluoro‑3‑isobutoxyphenylboronic Acid

The target compound positions the boronic acid group at C‑1, fluorine at C‑2, and the isobutoxy group at C‑5. In contrast, the commercially available isomer 2‑fluoro‑3‑isobutoxyphenylboronic acid (CAS 1217500‑66‑7) places the isobutoxy substituent at C‑3, altering the electronic push‑pull character of the ring. Both compounds are supplied at 98% purity (HPLC), but only the 2,5‑substitution pattern provides the para‑relationship between the electron‑donating alkoxy group and the boronic acid, which can enhance the nucleophilicity of the boron centre in Suzuki coupling .

Suzuki–Miyaura coupling Regioselectivity Building‑block validation

Certified Purity and Batch QC Documentation vs. 2‑Fluoro‑5‑methoxyphenylboronic Acid

The target compound is routinely supplied with a certified purity of 98%, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . In contrast, 2‑fluoro‑5‑methoxyphenylboronic acid (CAS 406482‑19‑7) is typically offered at 95% purity with less consistent analytical documentation across vendors . Higher initial purity minimises the burden of additional purification steps and reduces the risk of protodeboronation by‑products that can poison palladium catalysts.

Quality control Batch reproducibility Procurement specification

Lipophilicity (LogP) and Topological Polar Surface Area vs. 2‑Fluoro‑5‑methoxyphenylboronic Acid

Computed physicochemical properties differentiate the target compound from simpler alkoxy homologs. 2‑Fluoro‑5‑isobutoxyphenylboronic acid has a calculated LogP of 0.54 and a topological polar surface area (TPSA) of 49.7 Ų . The methoxy analog (CAS 406482‑19‑7) exhibits a LogP of 1.63 and a TPSA of 49.7 Ų . The 1.09‑unit lower LogP of the isobutoxy derivative indicates substantially lower lipophilicity, which can be advantageous when the boronic acid is used to construct drug‑like molecules where excessive hydrophobicity must be avoided to prevent metabolic liabilities or poor solubility.

Lipophilicity Drug‑likeness ADME prediction

Ortho‑Fluorine Stability Challenge and Protodeboronation Risk: Class‑Level Context

A comprehensive review by Budiman et al. (2021) establishes that polyfluorinated aryl boronic acids bearing an ortho‑fluorine substituent are particularly susceptible to protodeboronation under basic Suzuki coupling conditions [1]. The target compound contains an ortho‑fluorine and therefore falls within this high‑risk category. The presence of the electron‑donating 5‑isobutoxy group may partially mitigate this instability relative to bis‑ortho‑fluorinated analogs, which were identified as the least stable class (pKa and decomposition rate data reported for mono‑ and difluoro phenylboronic acids in Zielińska et al., Eur. J. Inorg. Chem. 2017) [2]. No direct stability half‑life data is available for the target compound itself.

Protodeboronation Ortho‑fluorine effect Reaction robustness

High‑Value Application Scenarios for 2‑Fluoro‑5‑isobutoxyphenylboronic Acid (CAS 1217500‑65‑6)


Medicinal Chemistry: Synthesis of Lead‑Like Biaryls with Controlled Lipophilicity

When constructing biaryl cores for kinase inhibitors or GPCR modulators, the lower computed LogP (0.54 vs. 1.63 for the methoxy analog) helps medicinal chemists stay within the desired lipophilicity range (LogP < 3) during the hit‑to‑lead phase . The 98% certified purity with batch QC reduces the risk of introducing catalyst‑poisoning impurities that could confound biological assay results .

Agrochemical Intermediate: Late‑Stage Diversification of Herbicide Scaffolds

The para‑alkoxy substitution pattern enhances the nucleophilicity of the boronic acid for Suzuki coupling, enabling efficient late‑stage introduction of the fluorinated aryl unit into herbicidal sulfonylureas or triazolopyrimidines . The solid‑state storage stability at 4 °C aligns with the supply‑chain requirements of kilogram‑scale agrochemical synthesis campaigns [1].

Material Science: Synthesis of Fluorinated Liquid‑Crystalline Biaryls

The combination of an ortho‑fluorine and a branched isobutoxy chain provides a unique steric and electronic profile that can be exploited to tune the mesomorphic properties of liquid‑crystalline biaryls. The high purity (98%) and documented batch‑to‑batch consistency support the reproducible synthesis of materials requiring narrow phase‑transition windows .

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